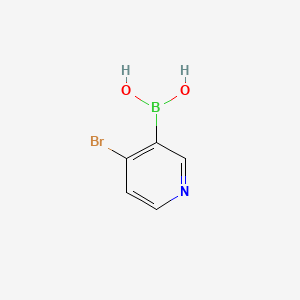

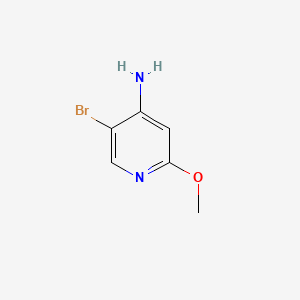

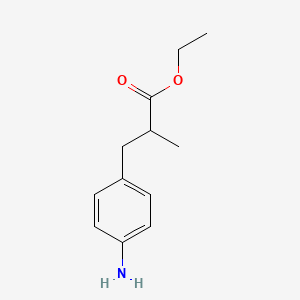

![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Boronic acids, including “[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid”, are commonly used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide . The reaction conditions are generally mild and tolerant of many functional groups .

Protodeboronation

Protodeboronation is another potential application of boronic acids . This process involves the removal of the boron moiety from the boronic acid, often as part of a synthetic sequence . While this process is not well-developed for boronic acids, it has been explored for pinacol boronic esters .

Functional Group Transformations

Boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .

Hydroboration

Boronic acids can be obtained through the hydroboration of terminal alkynes . This process involves the addition of borane to an alkyne to form a boronic acid .

Synthesis of Organotrifluoroborate Salts

Boronic acids can be used in the synthesis of organotrifluoroborate salts . These salts are useful reagents in Suzuki–Miyaura couplings .

Catalyst in Chemical Reactions

Boronic acids can act as catalysts in certain chemical reactions . For example, they can catalyze the transformation of certain organic compounds .

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly enzymes that have diol-containing active sites .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the formation of cyclic boronate esters . This interaction can lead to changes in the target’s function, potentially inhibiting or modifying its activity .

Biochemical Pathways

Boronic acids and their esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The formation of cyclic boronate esters can lead to changes in the function of the target molecule, potentially inhibiting or modifying its activity .

Action Environment

The action, efficacy, and stability of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their esters . Furthermore, the presence of other molecules in the environment could potentially interfere with the compound’s ability to interact with its targets.

Orientations Futures

The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-nitrophenol", "tert-butyl acetoacetate", "sodium borohydride", "ammonium chloride", "boric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol with sodium borohydride in ethanol to yield 2-amino-5-nitrophenol.", "Step 2: Condensation of 2-amino-5-nitrophenol with tert-butyl acetoacetate in the presence of sodium hydroxide to form 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 3: Hydrolysis of the tert-butyl ester using hydrochloric acid to yield 2-(1-hydroxy-2-oxoethyl)-5-nitrophenol.", "Step 4: Protection of the hydroxyl group with tert-butanol and hydrochloric acid to give 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 5: Reaction of 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol with boric acid and ammonium chloride in water to form [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid." ] } | |

Numéro CAS |

1217500-84-9 |

Nom du produit |

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |

Formule moléculaire |

C12H17BN2O6 |

Poids moléculaire |

296.086 |

Nom IUPAC |

[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |

InChI |

InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |

Clé InChI |

KJQWYIINZGPHQC-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |

Synonymes |

2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

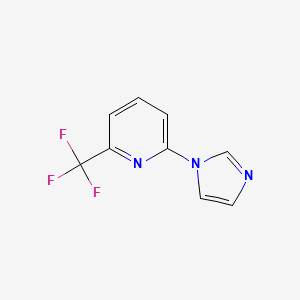

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)